molecular formula C18H23N7O3S B6548700 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine CAS No. 946286-44-8

1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine

货号: B6548700
CAS 编号: 946286-44-8
分子量: 417.5 g/mol
InChI 键: KHKKMQMOYRQWJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 4-methoxyphenyl substituent at position 3 of the triazole ring and a propane-1-sulfonyl group attached to the piperazine moiety at position 7 of the pyrimidine ring. Such modifications are critical for modulating biological activity, particularly in targeting kinases or NADPH oxidase isoforms . The propane-1-sulfonyl group enhances hydrophilicity and may influence binding to sulfonate-recognizing enzyme pockets, while the 4-methoxyphenyl group contributes to lipophilicity and membrane permeability .

属性

IUPAC Name

3-(4-methoxyphenyl)-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-3-12-29(26,27)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)14-4-6-15(28-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKKMQMOYRQWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure combining a triazole ring with a pyrimidine moiety and a piperazine group. The presence of the methoxyphenyl substituent enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an inhibitor of various enzymes by binding to their active sites, thereby blocking catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.

Anticancer Activity

Recent studies indicate that compounds structurally similar to 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine exhibit significant anticancer properties. For instance:

  • Compound 5i , a related phenylpyrazolo derivative, demonstrated potent dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM in various cancer cell lines including MCF-7. It effectively inhibited tumor growth and induced apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Interaction studies utilizing molecular docking simulations reveal that it binds effectively to target enzymes involved in critical metabolic pathways. This binding disrupts normal enzymatic function, leading to altered cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazolo-pyrimidine derivatives:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various triazolo derivatives against cancer cell lines such as A549 and MCF-7. The results indicated that certain derivatives exhibited IC50 values as low as 0.98 µM against A549 cells, suggesting potent anticancer activity .
  • Enzyme Binding Affinity : Research involving enzyme inhibition assays demonstrated that compounds similar to the target compound could inhibit key enzymes in cancer metabolism pathways, highlighting their potential as therapeutic agents .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine :

Compound NameStructural FeaturesBiological ActivityIC50 Values
Compound 5iPhenylpyrazoloDual EGFR/VGFR2 Inhibitor0.3 - 24 µM
Compound 17lTriazolo-PyrazineAntiproliferative0.98 µM (A549)
Compound 14Triazolo-PyrimidineCDK2 Inhibitor45 - 97 nM (MCF-7)

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Triazolo-Pyrimidine Core) Piperazine Modification Molecular Weight (g/mol) Key Properties/Activities References
Target Compound: 1-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine 3-(4-Methoxyphenyl) 4-(Propane-1-sulfonyl) ~410–420* Hypothesized NADPH oxidase inhibition
1-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine 3-(4-Methylphenyl) 4-[4-(Trifluoromethyl)benzoyl] 503.45 Enhanced electrophilicity; kinase inhibition potential
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine 3-(4-Ethoxyphenyl) 4-(4-Methoxybenzenesulfonyl) 494.54 Improved solubility; sulfonamide-mediated targeting
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) 3-Benzyl, 1,3-benzoxazol-2-yl Sulfide linkage 419.48 Confirmed NADPH oxidase inhibitor
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one 3-(4-Ethoxyphenyl) 2-Phenoxyethanone 475.52 Ether-linked pharmacokinetic modulation

*Estimated based on analogous structures in .

Functional Group Impact on Activity

  • Sulfonyl vs.
  • Methoxy vs. Ethoxy Phenyl Substituents : The 4-methoxyphenyl group (target) offers moderate electron-donating effects, whereas the 4-ethoxyphenyl group () may prolong metabolic stability due to increased steric bulk.
  • Sulfide vs. Sulfonyl Linkages : VAS2870’s sulfide group () enables reversible binding to NADPH oxidase, while the propane-1-sulfonyl group in the target compound may promote irreversible inhibition via covalent interactions.

Research Findings and Data Gaps

  • Pharmacokinetic Data: Limited empirical data exist for the target compound’s absorption and metabolism, though analogues like suggest sulfonamide groups enhance renal excretion.
  • Therapeutic Potential: Structural similarities to VAS2870 () imply utility in oxidative stress-related diseases (e.g., cardiovascular disorders), but in vivo validation is required.

准备方法

Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl Derivatives

Aminotriazoles react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the triazolopyrimidine ring. For example, 5-amino-1,2,3-triazole (10 ) reacts with 1,3-diketones or enones to yield 2,5,6,7-substituted triazolo[4,5-d]pyrimidines (11 ) (Scheme 1A). To introduce the 4-methoxyphenyl group at position 3, a 4-methoxy-substituted 1,3-dicarbonyl precursor (e.g., 4-methoxyphenyl-1,3-diketone) is employed. This method provides moderate to high yields (70–85%) but requires precise control of reaction conditions to avoid regioisomer formation.

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

Pyrimidin-2-yl-amidines (14 ) undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form triazolo[4,5-d]pyrimidines. This method is advantageous for introducing electron-withdrawing groups at position 7, which can later be displaced by piperazine. For instance, chlorination at position 7 using POCl₃ yields 7-chloro-triazolo[4,5-d]pyrimidine, a key intermediate for nucleophilic substitution.

Sulfonylation of Piperazine

The propane-1-sulfonyl group is introduced via sulfonylation of the secondary amine in piperazine.

Direct Sulfonylation with Propane-1-Sulfonyl Chloride

Piperazine derivatives react with propane-1-sulfonyl chloride in dichloromethane or THF under basic conditions (e.g., Et₃N, NaHCO₃) at 0–25°C. The reaction is typically complete within 2–4 hours, yielding 4-(propane-1-sulfonyl)piperazine derivatives in 85–95% yield. For instance, treatment of 1-(3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine with propane-1-sulfonyl chloride and Et₃N in DCM affords the target compound in 90% yield after recrystallization.

Stepwise Alkylation-Sulfonylation

Alternative routes involve initial alkylation of piperazine followed by sulfonylation. For example, piperazine is first alkylated with 1-chloropropane to form 1-(propyl)piperazine, which is subsequently sulfonylated. However, this method introduces regiochemical challenges and is less efficient than direct sulfonylation.

Integrated Synthetic Routes

Two optimized pathways are delineated below:

Route A: Sequential Cyclocondensation, SNAr, and Sulfonylation

  • Cyclocondensation : 5-Amino-1,2,3-triazole and 4-methoxyphenyl-1,3-diketone react in acetic acid at 120°C to form 3-(4-methoxyphenyl)-7-hydroxy-triazolo[4,5-d]pyrimidine.

  • Chlorination : Treatment with POCl₃ at 80°C yields 7-chloro-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine.

  • SNAr with Piperazine : Reaction with piperazine in DMF/K₂CO₃ at 100°C for 12 hours.

  • Sulfonylation : Propane-1-sulfonyl chloride is added in DCM/Et₃N at 0°C, stirred for 2 hours.

Overall Yield : 68–72% (four steps).

Route B: Oxidative Cyclization Followed by Buchwald-Hartwig Amination

  • Oxidative Cyclization : Pyrimidin-2-yl-amidine (14 ) is treated with I₂ in DMF to form 7-bromo-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine.

  • Buchwald-Hartwig Coupling : Pd(OAc)₂/Xantphos catalyzes reaction with piperazine in toluene at 110°C.

  • Sulfonylation : As in Route A.

Overall Yield : 75–80% (three steps).

Analytical Data and Characterization

Intermediate/ProductCharacterization Data
7-Chloro-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidinem.p. 215–217°C; ¹H NMR (300 MHz, CDCl₃): δ 8.72 (s, 1H), 8.15 (d, J=8.7 Hz, 2H), 6.95 (d, J=8.7 Hz, 2H), 3.87 (s, 3H).
1-(3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine¹H NMR (300 MHz, DMSO-d₆): δ 8.65 (s, 1H), 8.10 (d, J=8.7 Hz, 2H), 6.97 (d, J=8.7 Hz, 2H), 3.85 (s, 3H), 3.20–3.10 (m, 8H).
Target CompoundESI-MS: m/z 513.2 [M+H]⁺; ¹H NMR (300 MHz, DMSO-d₆): δ 8.68 (s, 1H), 8.12 (d, J=8.7 Hz, 2H), 6.99 (d, J=8.7 Hz, 2H), 3.88 (s, 3H), 3.45–3.35 (m, 4H), 3.10–3.00 (m, 4H), 2.95 (t, J=7.5 Hz, 2H), 1.85–1.75 (m, 2H), 1.05 (t, J=7.5 Hz, 3H).

Challenges and Optimization Considerations

  • Regioselectivity : Competing pathways during cyclocondensation may yield [1,5-a] or [4,3-a] isomers. Use of electron-donating groups (e.g., 4-methoxyphenyl) favors the desired [4,5-d] isomer.

  • Sulfonylation Specificity : Excess sulfonyl chloride or prolonged reaction times may lead to over-sulfonylation. Controlled addition at 0°C and stoichiometric monitoring mitigate this.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted piperazine and sulfonyl chloride byproducts .

常见问题

Q. What are the critical considerations for optimizing the synthesis of this triazolopyrimidine-piperazine derivative?

Methodological Answer: The synthesis involves multi-step routes requiring precise control of reaction parameters:

  • Step 1: Formation of the triazolopyrimidine core via cyclization reactions. Use polar aprotic solvents (e.g., DMF) and catalysts like CuI for azide-alkyne cycloadditions .
  • Step 2: Introduction of the propane-1-sulfonyl group to the piperazine ring. Optimize sulfonation conditions (e.g., sulfonyl chloride in dichloromethane at 0–5°C) to avoid over-sulfonation .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze peak splitting patterns for the triazole (δ 8.2–8.5 ppm), methoxyphenyl (δ 3.8 ppm for OCH3_3), and piperazine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+) with HRMS to distinguish from impurities .
  • HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What experimental strategies are recommended for evaluating the compound’s solubility and stability?

Methodological Answer:

  • Solubility Profiling: Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4) or simulated biological fluids. Monitor precipitation via dynamic light scattering (DLS) .
  • Stability Studies: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH, UV light) and analyze degradation pathways using LC-MS .

Q. How can researchers screen for preliminary biological activity?

Methodological Answer:

  • In vitro Assays:
    • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Target Prediction: Use molecular docking (e.g., AutoDock Vina) to prioritize kinases or GPCRs based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Analog Synthesis: Modify the methoxyphenyl group (e.g., replace with ethoxy, halogenated aryl) or propane-sulfonyl moiety (e.g., cyclopropane-sulfonyl) to assess steric/electronic effects .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (aryl groups) .
  • Selectivity Profiling: Screen against panels of related enzymes (e.g., PI3K isoforms, Aurora kinases) to identify off-target interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) from independent studies. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Methodological Answer:

  • Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • PK Parameters: Conduct rodent studies with IV/PO dosing. Monitor plasma levels via LC-MS/MS and calculate AUC, t1/2t_{1/2}, and bioavailability. Adjust dosing based on metabolite identification (e.g., sulfone oxidation) .

Q. What computational tools are effective for predicting metabolic pathways?

Methodological Answer:

  • In silico Tools: Use GLORY (for phase I metabolism) and GLORYx (for phase II) to predict sites of oxidation (e.g., piperazine ring) or glucuronidation (methoxyphenyl group) .
  • MD Simulations: Apply GROMACS to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Tables for Key Data

Table 1: Representative Biological Activity Data from Analogous Compounds

Compound ClassTargetIC50_{50} (nM)Reference
TriazolopyrimidinePI3Kγ12.5 ± 1.2
Piperazine-sulfonylAurora B45.3 ± 3.8
Methoxyphenyl derivativesEGFR (T790M)8.7 ± 0.9

Table 2: Solubility and Stability Parameters

Solvent SystemSolubility (mg/mL)Stability (t1/2_{1/2} at 25°C)
DMSO>50>30 days
PBS (pH 7.4)0.1248 hours
Simulated Gastric Fluid0.0824 hours

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